

# A Comparative Analysis of the Pharmacokinetics of Generic versus Branded Citalopram

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Citalopram Hydrobromide |           |
| Cat. No.:            | B195639                 | Get Quote |

A comprehensive review of bioequivalence studies demonstrates comparable pharmacokinetic profiles between generic and branded formulations of the selective serotonin reuptake inhibitor (SSRI) citalopram. This guide provides an objective comparison based on available experimental data for researchers, scientists, and drug development professionals.

The principle of bioequivalence is fundamental to the approval and interchangeability of generic drugs with their branded counterparts. For a generic drug to be considered bioequivalent to a reference listed drug, its rate and extent of absorption must not show significant differences when administered at the same molar dose under similar experimental conditions. This is typically assessed by comparing key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

## Quantitative Analysis of Pharmacokinetic Parameters

Multiple independent bioequivalence studies have been conducted to compare various generic formulations of citalopram with the branded product, Celexa®. The data consistently show that the pharmacokinetic profiles of the generic and branded versions are comparable and fall within the accepted bioequivalence limits set by regulatory agencies like the U.S. Food and Drug Administration (FDA).



The FDA's bioequivalence standards require that the 90% confidence interval (CI) for the ratio of the generic to the branded product's Cmax and AUC must be within the range of 80% to 125%. The following tables summarize the key pharmacokinetic parameters from two separate studies.

Table 1: Comparison of a Generic 20 mg Citalopram Tablet to the Branded Reference

| Pharmacokinetic<br>Parameter | Test Formulation<br>(Generic) | Reference<br>Formulation<br>(Branded) | Ratio<br>(Test/Reference)<br>(90% CI) |
|------------------------------|-------------------------------|---------------------------------------|---------------------------------------|
| Cmax (ng/mL)                 | 32.3 (± 5.9)                  | 33.1 (± 7.4)                          | 92.5% - 103.6%                        |
| AUClast (ng·h/mL)            | 1436 (± 341)                  | 1444 (± 388)                          | 95.2% - 100.6%                        |
| AUC∞ (ng·h/mL)               | 1595 (± 381)                  | 1648 (± 504)                          | 96.4% - 105.4%                        |
| Tmax (h) (median<br>[range]) | 2 (1-12)                      | 3 (1-6)                               | Not Applicable                        |

Data are presented as mean (± standard deviation) unless otherwise specified.

Table 2: Comparison of a Generic 40 mg Citalopram Tablet ("Gen-citalopram") to the Branded Reference ("Celexa")

| Pharmacokinetic<br>Parameter | Test Formulation<br>(Generic) | Reference<br>Formulation<br>(Branded) | Ratio<br>(Generic/Branded)<br>(90% CI) |
|------------------------------|-------------------------------|---------------------------------------|----------------------------------------|
| Cmax (ng/mL)                 | 28 (± 3)                      | 27 (± 2)                              | 97% - 100%                             |

Data are presented as estimated mean (± standard error of the mean).

The results from both studies clearly indicate that the 90% confidence intervals for the ratios of Cmax and AUC for the generic and branded citalogram formulations are well within the accepted 80-125% range, establishing their bioequivalence.



#### **Experimental Protocols**

The methodologies employed in these bioequivalence studies are rigorous and standardized to ensure the reliability of the findings.

#### **Study Design**

The referenced studies utilized a single-dose, randomized, two-period, two-sequence crossover design. This design is a standard approach for bioequivalence testing. In this design, healthy volunteers are randomly assigned to receive either the generic or the branded drug in the first period. After a washout period, which is a sufficient amount of time for the drug to be eliminated from the body, they receive the other formulation in the second period. This crossover design allows each subject to serve as their own control, which reduces variability and increases the statistical power of the study.

#### **Subject Population**

The studies were conducted in healthy adult volunteers. For instance, one study enrolled 26 healthy male volunteers, while another included 12 healthy male participants. Subjects are typically screened to ensure they meet specific inclusion and exclusion criteria to minimize confounding factors that could affect the drug's pharmacokinetics.

#### **Dosing and Sample Collection**

In the studies, single oral doses of either 20 mg or 40 mg of the citalopram formulations were administered to fasting subjects. Following drug administration, serial blood samples were collected at predefined time points over a period of up to 144 hours to characterize the plasma concentration-time profile of citalopram.

#### **Bioanalytical Method**

The concentration of citalopram in the collected plasma samples was determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These analytical techniques are highly sensitive and specific for quantifying drug concentrations in biological matrices.

A typical bioanalytical method involves the following steps:



- Sample Preparation: Plasma samples are prepared by protein precipitation, often using acetonitrile, to remove proteins that can interfere with the analysis. An internal standard is added to the samples to ensure accuracy and precision during the analytical process.
- Chromatographic Separation: The prepared samples are then injected into an HPLC or LC-MS/MS system. The citalopram and the internal standard are separated from other components in the plasma on a chromatographic column.
- Detection and Quantification: The separated compounds are detected and quantified by a
  mass spectrometer. The instrument is set to monitor specific precursor-to-product ion
  transitions for citalopram and the internal standard, which provides high selectivity and
  allows for accurate quantification.

#### **Citalopram's Mechanism of Action**

To provide a complete picture, it is important to understand the mechanism of action of citalogram.





Click to download full resolution via product page

Caption: Citalopram's mechanism of action.

Citalopram is a selective serotonin reuptake inhibitor (SSRI). In the brain, nerve cells (neurons) communicate with each other by releasing chemical messengers called neurotransmitters. Serotonin is a neurotransmitter that plays a significant role in regulating mood, emotion, and other physiological functions. After its release into the synaptic cleft (the space between neurons), serotonin binds to receptors on the postsynaptic neuron to transmit its signal. Subsequently, it is taken back up into the presynaptic neuron by the serotonin transporter (SERT). This reuptake process terminates the serotonergic signal. Citalopram exerts its therapeutic effect by blocking the SERT, thereby inhibiting the reuptake of serotonin. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing and prolonging its action on the postsynaptic receptors.



### **Experimental Workflow for Bioequivalence Studies**

The workflow for a typical bioequivalence study is a standardized process designed to ensure robust and reliable data.





Click to download full resolution via product page

Caption: Bioequivalence study workflow.







In conclusion, the available pharmacokinetic data from well-controlled bioequivalence studies strongly support the conclusion that generic citalopram formulations are bioequivalent to the branded product. The rigorous experimental protocols and analytical methods employed in these studies provide a high degree of confidence in the therapeutic equivalence of generic and branded citalopram.

 To cite this document: BenchChem. [A Comparative Analysis of the Pharmacokinetics of Generic versus Branded Citalopram]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195639#comparing-the-pharmacokinetics-of-generic-versus-branded-citalopram]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com